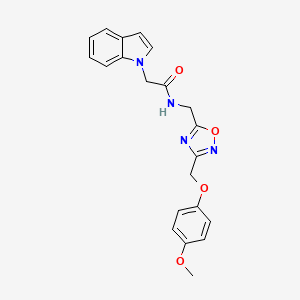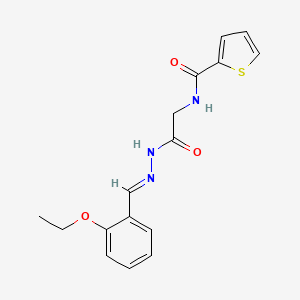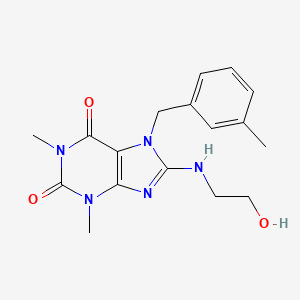
8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality 8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
8-Hydroxyethylaminopurine has been investigated for its antiviral potential. Researchers have explored its efficacy against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. The compound’s ability to inhibit viral replication and interfere with viral enzymes makes it a promising candidate for antiviral drug development .
Antitumor Properties
Studies have demonstrated that 8-Hydroxyethylaminopurine exhibits antitumor effects. It interferes with cell cycle progression, induces apoptosis (programmed cell death), and inhibits tumor growth. Researchers are exploring its potential as an adjunct therapy for cancer treatment .
Neuroprotection and Cognitive Enhancement
The compound’s neuroprotective properties have piqued interest in the field of neuroscience. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. Some studies suggest that it may improve cognitive function and memory .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. 8-Hydroxyethylaminopurine has shown anti-inflammatory activity by modulating cytokines and inhibiting inflammatory pathways. Researchers are investigating its potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Applications
Preliminary studies indicate that this compound may have cardiovascular benefits. It improves endothelial function, reduces oxidative stress, and prevents vascular damage. Researchers are exploring its use in preventing atherosclerosis and related cardiovascular disorders .
Photodynamic Therapy (PDT)
8-Hydroxyethylaminopurine has been investigated as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species that selectively destroy cancer cells. PDT is used in cancer treatment and other medical applications .
Propiedades
IUPAC Name |
8-(2-hydroxyethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-5-4-6-12(9-11)10-22-13-14(19-16(22)18-7-8-23)20(2)17(25)21(3)15(13)24/h4-6,9,23H,7-8,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFPEIVTATYWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

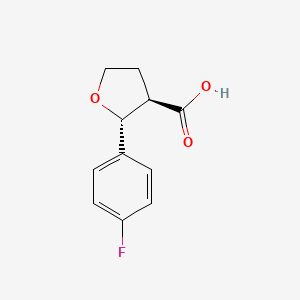


![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2605712.png)
![3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2605713.png)
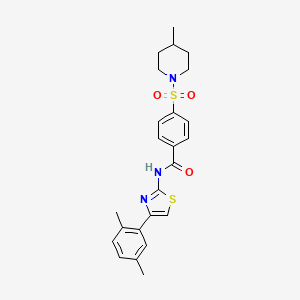
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2605717.png)
![2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-methylamino]cyclohexan-1-ol](/img/structure/B2605718.png)
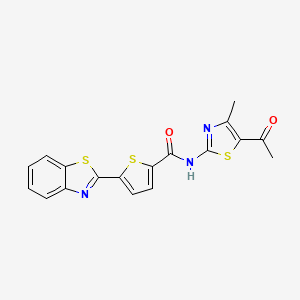
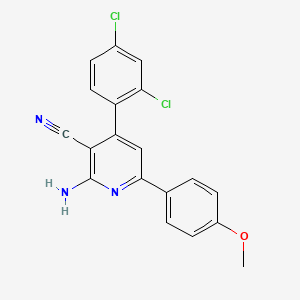
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile](/img/structure/B2605723.png)
![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2605725.png)
